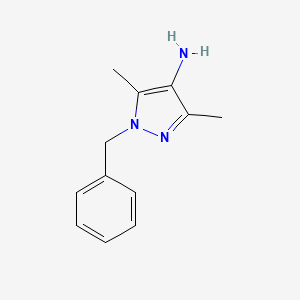

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine" often involves multi-component reactions, offering a straightforward approach to these complex structures. For instance, a four-component one-pot synthesis method has been developed for the construction of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Jilloju et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals the presence of a central pyrazole ring, which is crucial for their reactivity and interaction with various substrates. The structure of these compounds can be modified to yield a wide range of derivatives with diverse chemical properties. For example, studies on the crystal structure of pyrazole derivatives have shown that modifications at different positions of the pyrazole ring can lead to significant changes in their molecular geometry and electronic properties, influencing their chemical behavior (Asiri et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, reflecting their versatile chemical nature. For instance, pyrazole blue readily reacts with primary aromatic amines, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Aly et al., 1997). These reactions play a significant role in the functionalization of the pyrazole core, leading to the synthesis of compounds with varied biological activities.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

A series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes were prepared by condensing hydrazine hydrate with 3-phenylazo-pentane-2, 4 dione. The synthesized compounds were screened for their antibacterial activity against four types of bacteria .

Methods of Application or Experimental Procedures

The compounds were synthesized by condensation of 1,3 dicarbonyl compounds with hydrazine hydrate .

Results or Outcomes

The (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene showed strong activity against E.coli, B.cereus, P.vulgaris selectively .

2. Application in Synthesis of Tridentate Nitrogen Ligand

Summary of the Application

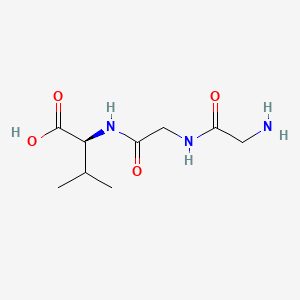

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Results or Outcomes

3. Application in Anti-Tubercular Potential

Summary of the Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . A compound synthesized from 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Results or Outcomes

Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

4. Application in Catalytic Processes

Summary of the Application

Pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Methods of Application or Experimental Procedures

5. Application in Peptide Analogs and Precursors

Summary of the Application

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Results or Outcomes

6. Application in Biological Transformation Agent

Summary of the Application

Studies on ligands have gained a tremendous attention for decades. It receives its important position in modern chemistry due to the fact that ligand complexes have been used in various applications: a biological transformation agent .

Eigenschaften

IUPAC Name |

1-benzyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPGIBHWRABJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182686 | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

28466-69-5 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)